5-propyl-[1,2,4]triazino[5,6-b]indole-3-thiol
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Overview
Description
It is an autosomal recessive disorder characterized by dysfunctional apolipoprotein A-I production, resulting in undetectable levels of apolipoprotein A-I in serum and markedly low levels of serum high-density lipoprotein cholesterol . This condition is associated with extensive atherosclerosis, xanthomas, and corneal opacities .
Preparation Methods
The preparation methods for compound “5-propyl-[1,2,4]triazino[5,6-b]indole-3-thiol” involve synthetic routes and reaction conditions that are specific to the production of apolipoprotein A-I. Industrial production methods typically involve recombinant DNA technology to produce apolipoprotein A-I in bacterial or yeast systems. The protein is then purified through various chromatographic techniques to ensure high purity and functionality.
Chemical Reactions Analysis
Compound “5-propyl-[1,2,4]triazino[5,6-b]indole-3-thiol” undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Compound “5-propyl-[1,2,4]triazino[5,6-b]indole-3-thiol” has several scientific research applications:
Chemistry: It is used to study the structure and function of apolipoproteins and their role in lipid metabolism.
Biology: It is used to investigate the genetic and molecular basis of hypoalphalipoproteinemia and related disorders.
Medicine: It is used in the development of therapeutic strategies for treating lipid disorders and cardiovascular diseases.
Industry: It is used in the production of diagnostic kits and assays for measuring apolipoprotein levels in clinical samples.
Mechanism of Action
The mechanism of action of compound “5-propyl-[1,2,4]triazino[5,6-b]indole-3-thiol” involves the inhibition of apolipoprotein A-I production, leading to decreased levels of high-density lipoprotein cholesterol. This results in impaired reverse cholesterol transport and increased risk of atherosclerosis. The molecular targets and pathways involved include the apolipoprotein A-I gene and its regulatory elements.
Comparison with Similar Compounds
Compound “5-propyl-[1,2,4]triazino[5,6-b]indole-3-thiol” can be compared with other similar compounds, such as:
Primary hypoalphalipoproteinemia-1: This condition is caused by mutations in different genes and has a different clinical presentation.
Fish-eye disease: This condition also involves low levels of high-density lipoprotein cholesterol but is caused by mutations in the lecithin-cholesterol acyltransferase gene.
The uniqueness of compound “this compound” lies in its specific genetic cause and the resulting biochemical and clinical features.
Properties
IUPAC Name |
5-propyl-[1,2,4]triazino[5,6-b]indole-3-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S/c1-2-7-16-9-6-4-3-5-8(9)10-11(16)13-12(17)15-14-10/h3-6H,2,7H2,1H3,(H,13,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBHDEMYBUCXJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.